3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, an azetidine ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps, including:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation reactions.
Coupling reactions: The pyridine and benzene sulfonamide groups are introduced through coupling reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the azetidine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and trifluoromethyl-containing compounds.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related due to the presence of aromatic rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a pyridine ring, an azetidine ring, and a benzene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H16F3N3O3S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H16F3N3O3S/c1-25-13-3-2-4-14(8-13)26(23,24)21-12-9-22(10-12)15-7-11(5-6-20-15)16(17,18)19/h2-8,12,21H,9-10H2,1H3 |
InChI Key |
CXFHHXXIESWDNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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